1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine
Description
1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine is a structurally complex compound featuring a benzyl-substituted piperazine core. The piperazine ring is further functionalized with a benzyl group substituted at the 4-position with a 4-methylphenylsulfanyl (thioether) moiety and at the 3-position with a nitro group. This combination of electron-withdrawing (nitro) and electron-donating (sulfanyl) groups, along with the hydrophobic 4-methylphenyl group, confers unique physicochemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c1-20-7-10-23(11-8-20)31-25-12-9-22(17-24(25)28(29)30)19-27-15-13-26(14-16-27)18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQNVBQXTFOPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine typically involves multiple steps, starting with the formation of the piperazine core. The process may include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfonation: Addition of the sulfanyl group to the 4-methylphenyl moiety.
Benzyl Group Addition: Attachment of the benzyl group to the piperazine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Employing reducing agents such as tin chloride or iron powder.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of 1-Benzyl-4-{4-[(4-methylphenyl)sulfonyl]-3-nitrobenzyl}piperazine.
Reduction: Production of 1-Benzyl-4-{4-[(4-methylphenyl)amino]-3-nitrobenzyl}piperazine.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Sulfonyl vs. Sulfanyl Groups
- Sulfonyl derivatives often exhibit enhanced metabolic stability compared to thioethers, which are prone to oxidation .
Nitro Group Positioning
- PS17 (1-Benzyl-4-(2'-methyl-6-nitro-[1,1'-biphenyl]-3-yl)piperazine): The nitro group at the 6-position (vs.
- Coumarin-piperazine derivatives () : Meta-nitro substitution on the phenylpiperazine moiety (as in the target compound) was shown to retain 5-HT1A receptor affinity, whereas para-nitro groups significantly reduced activity .
Aromatic Substituent Variations
- 1-Benzyl-4-[(2,4-dimethoxy-3-methylphenyl)sulfinyl]piperazine (CAS: 338981-87-6) : Methoxy and methyl groups enhance lipophilicity and π-π stacking interactions, which may improve CNS penetration .
- 1-(3-Fluorobenzyl)-4-benzylpiperazine (CAS: 414885-03-3) : Fluorine substitution introduces electronegativity and metabolic resistance, often improving bioavailability .
Metabolic and Physicochemical Properties
- Metabolic Stability : Piperazine rings are metabolic hotspots. The target compound’s sulfanyl group may undergo oxidation to sulfoxide/sulfone metabolites, whereas sulfonyl derivatives (e.g., ) resist further oxidation .
- ClogP and Solubility : The nitro group and sulfanyl substituent in the target compound likely result in moderate ClogP (~3.5), balancing lipophilicity and aqueous solubility. Derivatives with methoxy groups (e.g., ) exhibit higher ClogP (~4.2), favoring membrane permeability .
Biological Activity
1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine, a synthetic compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its effects on various biological systems, including its interactions with receptors and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.46 g/mol. The compound features a piperazine core substituted with benzyl and nitro groups, as well as a sulfanyl moiety, which may contribute to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of neurotransmitter systems and potential anti-cancer properties.
1. Receptor Interactions
Studies have shown that derivatives of benzylpiperazine compounds can interact with sigma receptors (σ1 and σ2), which are implicated in pain modulation and neuroprotection. For instance, compounds structurally similar to this compound have demonstrated significant affinity for σ1 receptors, suggesting potential applications in pain management and neuropsychiatric disorders .
2. Anticancer Activity
Preliminary studies have reported that piperazine derivatives possess cytotoxic effects against various cancer cell lines. The presence of the nitro group and the sulfanyl moiety may enhance these effects by promoting apoptosis or inhibiting cell proliferation. For example, compounds with similar structures have shown IC50 values less than that of standard chemotherapeutics like doxorubicin in certain cancer models .
Case Studies
Several case studies highlight the biological activity of related piperazine compounds:
- Study on Pain Modulation : A series of benzylpiperazine derivatives were synthesized and tested for their affinity to σ1 receptors. One compound exhibited an IC50 value of 1.6 nM, demonstrating potent analgesic properties in mouse models .
- Anticancer Efficacy : Research involving structurally analogous compounds revealed significant growth inhibition in colorectal cancer cell lines (HT29), with IC50 values indicating strong potential for further development as anticancer agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
